molecular formula C13H14N2O3 B2600126 N-(2-furylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide CAS No. 478259-33-5

N-(2-furylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide

Cat. No.: B2600126
CAS No.: 478259-33-5
M. Wt: 246.266
InChI Key: CJSVTZQRALXPGH-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide is a synthetic pyrrole derivative characterized by a 4-propionyl substituent on the pyrrole ring and a 2-furylmethyl group attached to the carboxamide nitrogen. Pyrrole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-modulating properties . The 2-furylmethyl moiety introduces an electron-rich aromatic system, which may enhance interactions with biological targets, while the propionyl group contributes to the compound’s hydrophobicity and electronic profile.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-propanoyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-12(16)9-6-11(14-7-9)13(17)15-8-10-4-3-5-18-10/h3-7,14H,2,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSVTZQRALXPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the propionyl group at the 4-position. The carboxamide group is then introduced at the 2-position, and finally, the 2-furylmethyl group is attached to the carboxamide nitrogen.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the 2-position of the pyrrole ring with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Furylmethyl Substitution: The final step involves the substitution of the carboxamide nitrogen with the 2-furylmethyl group, which can be achieved using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl groups in the propionyl and carboxamide moieties can be reduced to alcohols or amines.

    Substitution: The furan ring and the pyrrole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Research indicates that derivatives of pyrrole-2-carboxamides exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Studies have demonstrated that pyrrole derivatives can inhibit the growth of bacteria and fungi. For instance, compounds with similar structures have shown effectiveness against resistant strains of Mycobacterium tuberculosis .
  • Anti-inflammatory Properties : Research has highlighted the anti-inflammatory effects of pyrrole derivatives, which can inhibit pro-inflammatory cytokines like IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells .
  • Anticancer Activity : The ability of pyrrole derivatives to induce apoptosis in cancer cells has been documented, suggesting their potential as anticancer agents. Compounds similar to N-(2-furylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide have been evaluated for their cytotoxicity against various cancer cell lines.

Biological Evaluation

Research into the biological evaluation of this compound has focused on its interaction with specific biological targets:

  • Tuberculosis Treatment : Structure-guided design has led to the development of compounds that inhibit MmpL3, a target in Mycobacterium tuberculosis, showcasing promising anti-TB activity with low cytotoxicity .
  • Neuroprotective Effects : Some studies suggest that pyrrole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Materials Science

Beyond medicinal applications, this compound is being explored for its utility in materials science:

  • Polymer Development : The compound can serve as a building block for synthesizing novel polymers with unique properties, potentially leading to advancements in coatings and other material applications.

Case Studies

StudyFocusFindings
Study on Anti-TB Activity Evaluated the efficacy of pyrrole derivatives against drug-resistant M. tuberculosis.Identified compounds with MIC < 0.016 μg/mL and low cytotoxicity.
Anti-inflammatory Properties Investigated the impact on cytokine production in PBMCs.Significant inhibition of IL-6 and TNF-α was observed in treated cultures.
Synthesis of Pyrrole Derivatives Explored new synthetic routes for pyrrole-based compounds.Developed novel compounds with enhanced biological activity and stability.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrrole rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2-furylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide with structurally related pyrrole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Pyrrole Derivatives

Compound Name Substituents Molecular Weight (Da) Key Properties/Activities
This compound 2-furylmethyl, 4-propionyl ~212–220 (estimated) Hypothesized antimicrobial activity
N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide Methyl, 4-propionyl 180.204 No explicit activity reported
N,N-Dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide Dimethyl, 4-phenylacetyl 256.3 Commercial availability; no activity data
4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide Bromo, 4-pyridinylmethyl Not reported Potential halogen-mediated reactivity
Di-S21 (disulfide-linked dimer) Disulfide bridge, 4-propionyl Not reported Protein-protein interaction modulation

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The 2-furylmethyl group in the target compound is electron-rich due to the furan ring’s oxygen atom, which may increase electron density at the pyrrole core compared to the methyl group in the N-methyl analog . This could enhance nucleophilic reactivity or binding to electrophilic biological targets. The phenylacetyl group in the N,N-dimethyl analog adds significant hydrophobicity, likely reducing aqueous solubility compared to the furylmethyl-substituted compound.
  • Molecular Weight and Solubility :

    • The target compound’s estimated molecular weight (~212–220 Da) places it between the smaller N-methyl derivative (180.2 Da) and the bulkier N,N-dimethyl-phenylacetyl analog (256.3 Da). The furylmethyl group may offer a balance of moderate hydrophobicity and solubility, advantageous for drug-like properties.

Biological Activity

N-(2-furylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process that typically involves the reaction of 2-furylmethylamine with propionyl chloride followed by cyclization to form the pyrrole ring. The unique structural features of this compound, particularly the furan and pyrrole moieties, contribute to its biological activity.

Biological Activity Overview

This compound has demonstrated various biological activities, including:

  • Anticancer Properties : The compound exhibits potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. In vitro studies have shown that it can inhibit the proliferation of breast cancer cells and induce apoptosis, making it a candidate for further development as an anticancer agent .
  • Antimicrobial Activity : Research has indicated that derivatives of pyrrole-2-carboxamide, including this compound, possess significant antimicrobial properties against drug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be less than 0.016 μg/mL, indicating strong efficacy .
  • Enzyme Inhibition : The compound has also been evaluated for its potential as an enzyme inhibitor. For instance, studies on related compounds have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting possible applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Anticancer Activity :
    • A study evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability with IC50 values in the nanomolar range (7–25 nM) for FGFR inhibition. The compound not only inhibited cell proliferation but also reduced migration and invasion capabilities of cancer cells .
  • Antimicrobial Efficacy :
    • In another study focusing on anti-TB activity, derivatives were tested against Mycobacterium smegmatis expressing wild-type and mutated variants of the mmpL3 gene. The findings highlighted that certain modifications to the pyrrole structure enhanced activity against drug-resistant strains while maintaining low cytotoxicity .

Data Tables

Biological ActivityIC50 ValuesRemarks
FGFR Inhibition7–25 nMPotent inhibition observed in breast cancer cells
Anti-TB Activity< 0.016 μg/mLEffective against drug-resistant strains
AChE Inhibition27.04–106.75 µMModerate inhibition compared to rivastigmine

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-furylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide, and what yield optimization strategies are supported by recent literature?

  • Methodological Answer : A two-step approach is commonly employed:

  • Step 1 : Suzuki-Miyaura coupling to introduce the propionyl group at the 4-position of the pyrrole ring. Use Pd(dppf)Cl₂ as a catalyst with KOAc in 1,4-dioxane for cross-coupling efficiency (yields ~65–75%) .
  • Step 2 : Amidation of the carboxylate intermediate with 2-furylmethylamine using EDC∙HCl and HOBt in DMF, with DIPEA/TEA as a base (yields ~80–90%) .
  • Optimization : Purify intermediates via column chromatography and confirm regioselectivity using 1^1H NMR and LC-MS to minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify the furylmethyl substituent (δ ~6.3–7.4 ppm for furan protons) and propionyl carbonyl (δ ~165–170 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 287.1164) .

Q. What are the documented challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Challenge : Low solubility in polar solvents and tendency to form amorphous solids.
  • Solution : Use vapor diffusion with dichloromethane/hexane or THF/water systems. Employ SHELXT for initial structure solution and SHELXL for refinement, leveraging high-resolution X-ray data (R-factor < 0.05) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of This compound against antimicrobial targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (FabI) or fungal CYP51. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the furan ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å). Validate with experimental MIC data (e.g., 6.05–6.25 µg/mL against E. coli) .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying MIC values)?

  • Methodological Answer :

  • Standardization : Adopt CLSI guidelines for broth microdilution assays. Control variables like inoculum size (5 × 10⁵ CFU/mL) and incubation time (18–24 hrs) .
  • Statistical Analysis : Apply ANOVA to compare datasets; use post-hoc tests (Tukey’s HSD) to identify outliers. Re-evaluate compound stability under assay conditions (e.g., DMSO stock degradation) .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce acetyl-protected hydroxyl groups on the furan ring to reduce Phase I metabolism .
  • Microsomal Assays : Incubate with rat liver microsomes (RLM) and quantify metabolites via LC-MS/MS. Adjust substituents (e.g., methyl groups) to block CYP3A4-mediated oxidation .

Q. How does the electronic nature of the furylmethyl group influence the compound’s reactivity in further derivatization?

  • Methodological Answer :

  • DFT Calculations : Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites. The furan oxygen (f⁻ = 0.12) directs electrophilic substitution at the 5-position .
  • Experimental Validation : Perform Friedel-Crafts acylation to add substituents (e.g., nitro groups) and monitor regioselectivity via 1^1H NMR .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR spectra due to tautomerism in the pyrrole ring?

  • Methodological Answer :

  • Variable Temperature NMR : Acquire spectra at 25°C and −40°C to slow tautomer interconversion. Observe splitting of NH peaks (δ ~10–12 ppm) to confirm dynamic exchange .
  • X-ray Crystallography : Resolve tautomeric states unambiguously; compare bond lengths (C=O at 1.21 Å vs. C–O at 1.36 Å) .

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